molecular formula C12H12ClNO B1338420 1-Benzyl-3-hydroxypyridinium chloride CAS No. 3323-73-7

1-Benzyl-3-hydroxypyridinium chloride

Cat. No.: B1338420
CAS No.: 3323-73-7
M. Wt: 221.68 g/mol
InChI Key: ONNZKJRJNUPXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-hydroxypyridinium chloride is an organic compound with the molecular formula C12H12ClNO. It is characterized by a pyridinium ring substituted with a benzyl group and a hydroxyl group. This compound is typically found as a white or colorless crystalline solid and is soluble in water and common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyridinium chloride can be synthesized through the reaction of 3-hydroxypyridine with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Another method involves the reaction of pyridine with benzyl bromide under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydroxypyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Benzyl-3-hydroxypyridinium chloride exerts its effects involves its interaction with various molecular targets. The pyridinium ring can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxypyridine
  • 1-Benzyl-3-pyridone
  • N-Benzyl-3-hydroxypyridinium chloride

Comparison: 1-Benzyl-3-hydroxypyridinium chloride is unique due to the presence of both a benzyl group and a hydroxyl group on the pyridinium ringFor instance, 1-Benzyl-3-hydroxypyridine lacks the positive charge on the nitrogen, which can significantly alter its chemical behavior and interactions .

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNZKJRJNUPXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456218
Record name 1-Benzyl-3-hydroxypyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3323-73-7
Record name NSC77111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-hydroxypyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-hydroxypyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydroxypyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-hydroxypyridinium chloride
Reactant of Route 3
1-Benzyl-3-hydroxypyridinium chloride
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-hydroxypyridinium chloride
Reactant of Route 5
1-Benzyl-3-hydroxypyridinium chloride
Reactant of Route 6
1-Benzyl-3-hydroxypyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.